2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride
Description
2-Amino-2-methyl-3-(methylsulfanyl)propan-1-ol hydrochloride is a propan-1-ol derivative functionalized with an amino group, a methyl group at the C2 position, and a methylsulfanyl (SCH₃) group at C3. The hydrochloride salt enhances its stability and solubility for research applications.
Properties
Molecular Formula |
C5H14ClNOS |
|---|---|
Molecular Weight |
171.69 g/mol |
IUPAC Name |
2-amino-2-methyl-3-methylsulfanylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NOS.ClH/c1-5(6,3-7)4-8-2;/h7H,3-4,6H2,1-2H3;1H |
InChI Key |
MORHVTBCLNQLML-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CSC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with methylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reagents, precise temperature control, and efficient mixing to ensure high yield and purity. The final product is then crystallized, filtered, and dried to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It can also modulate enzyme activity by binding to active sites, thereby influencing metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s key structural differentiators are its C2 amino-methyl substitution and C3 methylsulfanyl group. These groups influence electronic properties, solubility, and metabolic stability. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural Comparison of Propan-1-ol Derivatives
Physicochemical Properties
- Solubility: The methylsulfanyl group in the target compound likely reduces aqueous solubility compared to polar analogs like 2-amino-2-(3-nitrophenyl)propan-1-ol HCl, which is sparingly soluble in chloroform and methanol . Sulfur’s lipophilicity may enhance membrane permeability.
- Stability: Methylsulfanyl groups are prone to oxidation, unlike sulfonyl groups in (2S)-2-amino-3-(ethanesulfonyl)propan-1-ol HCl, which are more stable .
Key Research Findings
Electronic Effects: The methylsulfanyl group’s electron-donating nature contrasts with the nitro group’s electron-withdrawing properties in 2-amino-2-(3-nitrophenyl)propan-1-ol HCl, affecting reactivity in synthetic pathways .
Metabolic Considerations : Sulfur-containing compounds like the target may undergo oxidation to sulfoxides, influencing metabolic clearance compared to sulfonyl derivatives .
Therapeutic Potential: Structural analogs with aromatic groups (e.g., Buphenine HCl) show established clinical use, suggesting that modifying the target compound’s substituents could unlock similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
